Technical Whitepaper: N-phenyl-1-(pyridin-4-yl)methanimine oxide
Technical Whitepaper: N-phenyl-1-(pyridin-4-yl)methanimine oxide
Common Designation:
Executive Summary
This technical guide profiles N-phenyl-1-(pyridin-4-yl)methanimine oxide , a specialized nitrone spin trap used in electron paramagnetic resonance (EPR) spectroscopy and oxidative stress research.[1][2][3] Unlike its more common tert-butyl analog (4-POBN), this molecule incorporates an N-phenyl group, altering its lipophilicity and radical-trapping kinetics.[1][2][3][4] This document details its structural chemistry, synthetic pathways, spin-trapping mechanisms, and utility in detecting transient reactive oxygen species (ROS) in biological systems.[3][4]
Part 1: Structural Characterization & Isomerism[1][2][3][4]
Chemical Identity
The molecule is a nitrone (azomethine N-oxide), characterized by a dipolar 1,3-dipole functionality.[1][2][3][4] It serves as a "trap" that reacts with short-lived free radicals to form stable, detectable nitroxide spin adducts.[1][2][4][5]
| Property | Specification |
| IUPAC Name | N-phenyl-1-(pyridin-4-yl)methanimine oxide |
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| Core Scaffold | Pyridine ring (C4-attached) + Nitrone linker + Phenyl ring |
| Electronic Character | Amphiphilic; Pyridine confers basicity/water solubility; Phenyl confers lipophilicity.[1][2][3] |
Resonance and Dipolar Nature
The nitrone functional group (
-
Structure A (Neutral):
[1][2][3][4] -
Structure B (Dipolar):
(Dominant contributor to reactivity)[1][2][3][4]
Geometric Isomerism
Nitrones possess a C=N double bond, allowing for E (trans) and Z (cis) isomerism.[4]
-
Thermodynamic Stability: The Z-isomer (where the phenyl and pyridine rings are trans across the C=N bond) is thermodynamically favored due to steric repulsion between the oxygen atom and the ortho-hydrogens of the aromatic rings in the E configuration.[2]
-
Photolability: Upon UV irradiation, nitrones cyclize to form oxaziridines , which are isomeric but chemically distinct.[4] All synthesis and storage must occur under low-light conditions to prevent this rearrangement.[1][2]
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most robust synthesis involves the condensation of pyridine-4-carboxaldehyde with N-phenylhydroxylamine .[1][2][3] This dehydration reaction is spontaneous but can be catalyzed by Lewis acids or dehydrating agents.[4]
Synthesis Workflow (DOT Visualization)
Figure 1: Condensation pathway for the synthesis of 4-PyPN.[1][2][3]
Detailed Experimental Protocol
Safety Note: N-phenylhydroxylamine is a skin irritant and potential mutagen.[1][2][3] Pyridine derivatives are volatile and toxic.[2][3][4] Perform all steps in a fume hood.
Reagents:
-
N-Phenylhydroxylamine (10 mmol, 1.09 g) - Must be freshly prepared or recrystallized; oxidation to nitrosobenzene reduces yield.[1][2][3][4]
-
Ethanol (Absolute, 20 mL)
-
Magnesium Sulfate (
) or Molecular Sieves (3Å)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.09 g of N-phenylhydroxylamine in 10 mL of absolute ethanol in a round-bottom flask under nitrogen atmosphere.
-
Addition: Dropwise add 1.07 g of pyridine-4-carboxaldehyde dissolved in 10 mL ethanol.
-
Dehydration: Add 2 g of anhydrous
to the reaction mixture to sequester water and drive the equilibrium forward. -
Reaction: Stir the mixture at room temperature (25°C) for 3–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of the aldehyde.[4]
-
Isolation: Filter off the desiccant (
).[2][4] Evaporate the solvent under reduced pressure (Rotavap) at <40°C.[4] -
Purification: Recrystallize the crude solid from an Ethanol/Ether mixture or hot Hexane/Ethanol.[4]
-
Product: Collect pale yellow crystals. Dry under high vacuum.[2][4]
Part 3: Physicochemical Properties & Spectroscopy[2][4][8]
To validate the structure, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 1550–1600 cm⁻¹ | C=N stretching vibration.[1][2][3] |
| IR Spectroscopy | 1160–1190 cm⁻¹ | N-O stretching vibration (Strong).[2][4] |
| ¹H NMR (DMSO-d6) | Azomethine proton (-CH=N-).[1][2][3][4] | |
| ¹H NMR (DMSO-d6) | Pyridine | |
| Mass Spectrometry | m/z 198 [M]+ | Molecular ion peak.[2][4] |
| Solubility | Moderate | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[3][4] |
Part 4: Application - Spin Trapping Mechanism[1][2][3][5]
The "Trap" Mechanism
The core utility of this molecule is its ability to react with unstable free radicals (
Reaction:
The resulting adduct has a half-life ranging from minutes to hours, allowing detection by EPR.[4] The hyperfine splitting constants (
Mechanism Visualization (DOT)
Figure 2: Mechanism of radical addition to the nitrone alpha-carbon.[1][2][3]
Interpretation of EPR Spectra
When N-phenyl-1-(pyridin-4-yl)methanimine oxide traps a radical, the unpaired electron interacts with:
-
The Nitroxide Nitrogen (
, I=1) Triplet splitting.[4] -
The
-Hydrogen (original methine H, I=1/2) Doublet splitting.[3][4]
Typical Splitting Pattern: A triplet of doublets (3x2 lines).[2][4]
- (Nitrogen): Typically 14–16 Gauss.[1][2][4]
-
(Hydrogen): Typically 2–4 Gauss (highly sensitive to the bulkiness of the trapped radical
).[4]
Part 5: Biological Implications & Drug Development[2][3][4]
Oxidative Stress Detection
In drug development, this compound is used to verify the mechanism of action for drugs proposing to induce or scavenge ROS (Reactive Oxygen Species).[4]
-
Protocol: Incubate cells/microsomes with the drug + 4-PyPN (50–100 mM).[1][2]
-
Readout: Extract lipids/supernatant and analyze via EPR.[2][4] A signal confirms radical generation.[2][4]
Blood-Brain Barrier (BBB) & Neuroprotection
Unlike the charged 4-POBN (which is hydrophilic), the N-phenyl variant is more lipophilic.[1][2][3]
-
Permeability: It has higher passive diffusion across the BBB.[2][4]
-
Therapeutic Potential: Related nitrones (e.g., NXY-059) have been investigated for stroke treatment.[1][2][3][4] The nitrone moiety acts as a "radical sink," neutralizing neurotoxic bursts of superoxide and hydroxyl radicals during ischemia-reperfusion injury.[4]
Comparison with POBN
It is critical to distinguish this molecule from 4-POBN (
-
4-POBN: Contains a tert-butyl group and a pyridine-N-oxide.[1][2][3][6][7] Very water-soluble, standard for trapping carbon-centered radicals in aqueous buffers.[1][2]
-
4-PyPN (This topic): Contains a phenyl group and a standard pyridine.[1][2][3][4] More lipophilic, better for membrane-bound radical detection.[1][2][4]
References
-
Janzen, E. G., & Haire, D. L. (1990).[3][4] Two decades of spin trapping. Advances in Free Radical Chemistry, 1, 253-295.[2][4] Link
-
Mason, R. P. (2016).[4] EPR techniques for the detection of free radicals in biology. Free Radical Biology and Medicine. Link
-
Floyd, R. A., et al. (2008).[3][4][8] Nitrones as therapeutics. Free Radical Biology and Medicine, 45(10), 1361-1374.[3][4] Link
-
PubChem Compound Summary. (2024). N-phenyl-1-pyridin-4-ylmethanimine oxide (CID 768563).[1][2][3][9] National Center for Biotechnology Information.[2][4] Link
-
Villamena, F. A., & Zweier, J. L. (2004).[3][4] Detection of reactive oxygen and nitrogen species by EPR spin trapping. Antioxidants & Redox Signaling, 6(3), 619-629.[4] Link
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